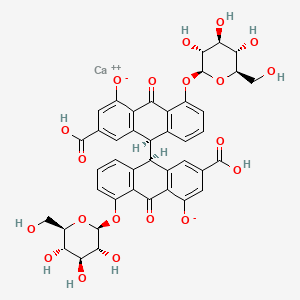
Sennoside A calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sennoside A calcium: is a natural dianthrone glycoside derived primarily from medicinal plants such as Senna and Rhubarb. It is widely recognized for its use as a traditional herbal laxative and is often found in slimming health foods. This compound possesses numerous pharmacological properties, including laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sennoside A can be isolated from the leaves of Senna plants. The process involves extracting the leaves with water, followed by purification steps to isolate the sennosides. The calcium salt of sennoside A is prepared by slurrying sennoside A acid in water and dissolving it with a calcium hydroxide-water slurry. The addition is continued until a pH value of 8±0.5 is reached .
Industrial Production Methods: Industrial production of sennoside A calcium involves large-scale extraction from Senna leaves, followed by purification and conversion to the calcium salt using calcium hydroxide. The process is optimized for high yield and purity to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Sennoside A calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities.
Common Reagents and Conditions:
Oxidation: Sennoside A can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sennoside A, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sennoside A calcium is used in chemical research to study its various reactions and derivatives. It serves as a model compound for understanding the behavior of dianthrone glycosides.
Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with various biological targets.
Medicine: Medically, this compound is primarily used as a laxative to treat constipation. It has also been studied for its potential anti-tumor, anti-inflammatory, and anti-diabetic properties .
Industry: In the pharmaceutical industry, this compound is used in the formulation of laxative products. It is also explored for its potential use in developing new therapeutic agents.
Wirkmechanismus
Sennoside A calcium exerts its laxative effect by irritating and stimulating intestinal cells, leading to increased contractions in the intestines, water influx, and bowel movement . It also inhibits the ribonuclease H activity of human immunodeficiency virus (HIV) reverse transcriptase, showcasing its potential antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Sennoside B: Another major purgative component from Senna, similar in structure and function to sennoside A.
Sennoside C and D: Other pharmacologically active sennosides isolated from Senna.
Uniqueness: Sennoside A calcium is unique due to its specific pharmacological profile, including its potent laxative effect and additional therapeutic properties such as anti-tumor and anti-inflammatory activities. Its ability to inhibit HIV reverse transcriptase further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
52730-36-6 |
|---|---|
Molekularformel |
C42H36CaO20 |
Molekulargewicht |
900.8 g/mol |
IUPAC-Name |
calcium;(10R)-3-carboxy-10-[(9R)-2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |
InChI-Schlüssel |
JQVYZJIFFAHQKX-LBOMIADRSA-L |
Isomerische SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)



![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)




![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)

